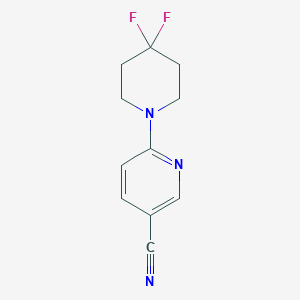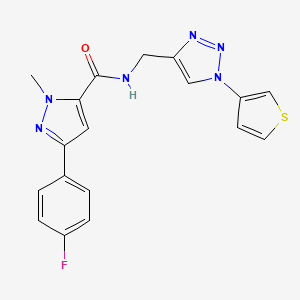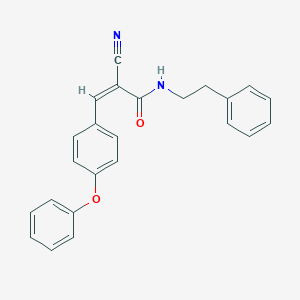
(Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PP242 is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and survival, and dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. PP242 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism Of Action
PP242 exerts its effects by inhibiting (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide kinase, which is a key regulator of cell growth, proliferation, and survival. (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide exists in two distinct complexes, (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which have different downstream targets and functions. PP242 inhibits both (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which leads to a decrease in protein synthesis, cell growth, and survival.
Biochemical And Physiological Effects
PP242 has been shown to have several biochemical and physiological effects in preclinical studies. These include a decrease in cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. PP242 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
PP242 has several advantages for lab experiments, including its potency, selectivity, and ability to inhibit both (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC1 and (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for PP242 research. One area of interest is the development of more potent and selective (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors that can overcome the limitations of PP242. Another area of interest is the exploration of PP242's potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to understand the long-term effects and potential toxicity of PP242 in humans.
In conclusion, PP242 is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. Its mechanism of action involves the inhibition of (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide kinase, which is a key regulator of cell growth, proliferation, and survival. While PP242 has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the potential of PP242 as a therapeutic agent and to develop more potent and selective (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibitors.
Synthesis Methods
PP242 can be synthesized using a multi-step process that involves the reaction of 4-phenoxyphenylboronic acid with (Z)-2-cyano-3-(2-iodophenyl)acrylonitrile, followed by a palladium-catalyzed coupling reaction with N-(2-phenylethyl)prop-2-enamide. The resulting product is then purified using chromatography techniques to obtain pure PP242.
Scientific Research Applications
PP242 has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative diseases. In cancer, PP242 has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including breast, prostate, and lung cancer. PP242 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, PP242 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. PP242 achieves this by inhibiting (Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamideC2, which is involved in insulin signaling.
In neurodegenerative diseases, PP242 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-21(24(27)26-16-15-19-7-3-1-4-8-19)17-20-11-13-23(14-12-20)28-22-9-5-2-6-10-22/h1-14,17H,15-16H2,(H,26,27)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSFOEWUCQOSPD-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-phenoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)
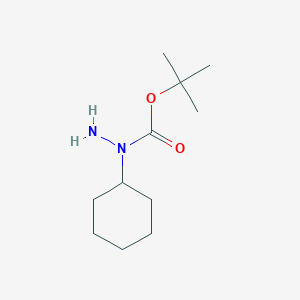
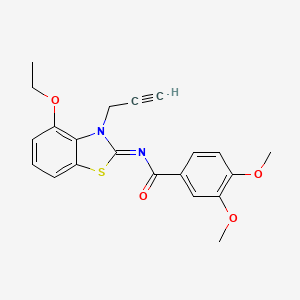
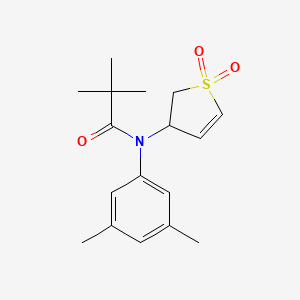

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)
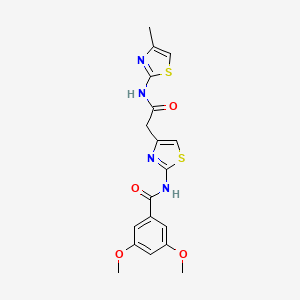
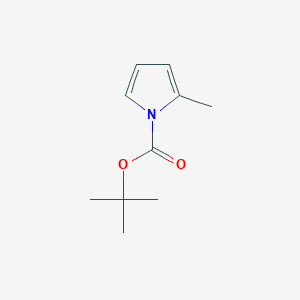
![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)
